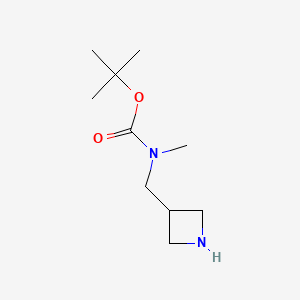

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Description

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate (CAS: 1053655-53-0) is a carbamate-protected azetidine derivative with a molecular formula of C₁₀H₂₀N₂O₂ (free base) or C₉H₁₉ClN₂O₂ (hydrochloride salt; MW: 222.71) . It features a four-membered azetidine ring substituted with a methylcarbamate group at the 3-position. This compound is widely employed as a building block in medicinal chemistry, particularly for synthesizing peptide analogs and kinase inhibitors due to its conformational rigidity and bioavailability-enhancing properties .

Properties

IUPAC Name |

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)7-8-5-11-6-8/h8,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRJNOLNCXOXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653272 | |

| Record name | tert-Butyl [(azetidin-3-yl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-53-0 | |

| Record name | tert-Butyl [(azetidin-3-yl)methyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-Boc-methylaminomethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is an important organic reagent that can be used as a building block for the synthesis of other compounds . One such compound is tert-butyl ((1- ((4-chloro-7H-pyrrolo [2,3-d]pyrimidin-5-yl)methyl)azetidin-3-yl)methyl) (methyl)carbamate , which is an important intermediate of a selective small-molecule PLK inhibitors useful in the treatment of cell proliferative disorders . Therefore, the primary target of this compound could be the PLK enzymes involved in cell proliferation.

Biological Activity

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Structural Overview

The compound features a tert-butyl group, an azetidine ring, and a carbamate functional group. Its molecular formula is , with a molar mass of approximately 186.25 g/mol. The presence of the tert-butyl group contributes to the steric bulk, influencing its reactivity and interactions with biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The azetidine ring and carbamate group can form both covalent and non-covalent bonds with these targets, resulting in modulation of their activity. This modulation can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymatic reactions, which is crucial for its potential use in therapeutic applications.

- Signal Transduction Alteration : By interacting with cellular receptors, it may alter signal transduction pathways, impacting various cellular processes.

1. Antiviral and Anticancer Properties

This compound has been explored for its potential as an intermediate in the synthesis of various therapeutic agents, particularly in antiviral and anticancer drug development. Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, including:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound demonstrated potent inhibition with an IC50 value of 0.126 μM, indicating strong anti-proliferative effects on cancer cells while showing lesser effects on non-cancerous cells (MCF10A), thus providing a favorable therapeutic window .

2. Enzyme Mechanisms

The compound is utilized in studies focusing on enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules. It serves as a valuable tool for understanding enzyme kinetics and the development of enzyme inhibitors .

Case Study 1: Inhibition of MMPs

A study highlighted the compound's off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis. The compound exhibited significant inhibition, suggesting its potential role in preventing tumor spread .

Case Study 2: Synthesis of Novel Therapeutics

In synthetic chemistry applications, this compound has been used as a building block for creating more complex organic molecules. For instance, reactions involving this compound have led to the successful synthesis of derivatives that retain biological activity while enhancing stability .

Comparative Analysis

To better understand the unique attributes of this compound in relation to similar compounds, the following table summarizes key structural features and applications:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Tert-butyl (azetidin-3-yl)methylcarbamate | Azetidine ring with carbamate | Intermediate in drug synthesis |

| Tert-butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate | Piperidine ring addition | Distinct pharmacological profile |

| N-Boc-2-methyl-1,3-propanediamine | Boc protecting group | Useful in peptide synthesis |

Scientific Research Applications

Organic Synthesis

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate serves as a valuable building block in organic synthesis. It is used for:

- Preparation of Complex Molecules : The compound's unique structure allows for the creation of complex organic molecules with high yields and purity.

- Intermediate in Pharmaceutical Synthesis : It acts as an intermediate in the synthesis of various pharmaceuticals, facilitating the development of new therapeutic agents.

Biological Research

In biological contexts, this compound has been utilized to:

- Study Enzyme Interactions : It helps investigate the effects of azetidine derivatives on enzyme activities and metabolic pathways.

- Investigate Biological Systems : The compound's interaction with biological targets can provide insights into its potential pharmacological effects .

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential biological activities:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

- Neurotransmitter Modulation : Its ability to modulate neurotransmitter receptor activity indicates potential applications in treating neurological disorders such as depression and anxiety .

In Vivo Studies

Recent studies have demonstrated that this compound can influence inflammation markers in animal models, suggesting its potential role in managing inflammatory diseases.

Binding Affinity Tests

Research indicates that this compound binds effectively to CDKs, impacting cell proliferation pathways. This binding affinity highlights its potential as a therapeutic agent in cancer treatment.

Therapeutic Potential

The compound's modulation of neurotransmitter receptors suggests further investigation into its pharmacological profiles, particularly for conditions affecting the central nervous system.

Comparison with Similar Compounds

Key Properties :

- Synthesis : Typically prepared via nucleophilic substitution or coupling reactions, as exemplified in protocols involving Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) .

Comparison with Structural and Functional Analogs

Structural Analogues

The following table summarizes critical structural and functional differences:

Key Observations :

- Ring Size and Strain : Azetidine derivatives (4-membered rings) exhibit higher ring strain compared to pyrrolidine analogs, influencing reactivity and metabolic stability .

- Solubility : Hydroxy-substituted azetidine derivatives (e.g., CAS 1205921-06-7) demonstrate superior aqueous solubility due to polar functional groups .

- Synthetic Utility : Brominated pyrazole analogs (e.g., CAS 943060-59-1) are preferred for Pd-mediated coupling reactions in kinase inhibitor synthesis .

Functional Analogues

- Carbamate vs. Urea Derivatives : Carbamates (e.g., this compound) generally exhibit better hydrolytic stability than urea analogs, making them suitable for prolonged in vivo applications .

- Salt Forms : Hydrochloride and oxalate salts of azetidine carbamates (e.g., CAS 1187929-81-2) enhance crystallinity and purity during large-scale synthesis .

Preparation Methods

Hydrogenation of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

One of the documented methods involves catalytic hydrogenation of a benzhydryl-protected azetidine carbamate precursor:

Procedure : A solution of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (6.18 g, 17.53 mmol) in methanol and ethyl acetate is purged with argon. Palladium on carbon (10%, wet) catalyst is added, and the mixture is stirred under a hydrogen atmosphere for 18 hours. The reaction mixture is then filtered and solvents evaporated.

Outcome : This yields a mixture of tert-butyl azetidin-3-ylmethyl(methyl)carbamate and diphenylmethane. Further purification affords the pure product.

Significance : This method effectively removes the benzhydryl protecting group via hydrogenolysis, providing the target molecule in good purity.

Organolithium Addition to Boc-Azetidinone

Another approach involves nucleophilic addition of organolithium reagents to Boc-protected azetidinone intermediates:

Procedure : 3-bromo-1,2-difluorobenzene is treated with n-butyllithium at −78 °C under nitrogen to generate an aryllithium species. This is then added dropwise to a solution of 1-Boc-3-azetidinone in dry diethyl ether at −78 °C. The mixture is allowed to warm to ambient temperature and stirred further. After quenching with aqueous ammonium chloride, the organic phase is extracted, dried, and purified by silica gel chromatography.

Yield : Around 69% yield of the corresponding hydroxy azetidine carbamate derivative is reported.

Relevance : Although this method is described for related azetidine derivatives, it demonstrates the utility of organolithium reagents in constructing substituted azetidine rings with Boc protection, a key step toward the target compound.

Reductive Amination Using Sodium Triacetoxyborohydride

A reductive amination strategy has been employed for the synthesis of azetidine derivatives bearing methylamino substituents:

Procedure : 5-Fluoroindoline and tert-butyl 3-oxoazetidine-1-carboxylate are dissolved in dichloromethane and reacted for 1 hour. Sodium triacetoxyborohydride is added, and the reaction proceeds for 12 hours. The mixture is concentrated, washed with sodium bicarbonate solution, dried, filtered, and purified by silica gel chromatography.

Yield : Approximately 69% yield of the methylaminomethyl azetidine carbamate derivative is obtained.

Application : This method is adaptable for introducing methylamino groups onto azetidine rings, crucial for preparing this compound.

Epoxide Ring Opening and Azetidine Formation via Superbase-Induced Cyclization

A more general and scalable route involves the use of epoxides and superbases to generate azetidine rings:

General Procedure : A superbase mixture of tert-butoxide, diisopropylamine, and n-butyllithium in tetrahydrofuran (THF) is prepared at −78 °C under nitrogen. An epoxide (oxirane) derivative is added dropwise, and the reaction is stirred at −78 °C for 2 hours. The reaction is quenched with water and diethyl ether, phases separated, and the organic layer dried and purified.

Mechanism : The superbase deprotonates suitable precursors, facilitating nucleophilic attack on epoxides to form azetidine rings via intramolecular cyclization.

Advantages : This method allows regio- and diastereoselective synthesis of azetidines with excellent yields and functional group tolerance.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate | Pd/C, H2 atmosphere, MeOH/EtOAc, 18 h | Not specified | Hydrogenolysis to remove benzhydryl protecting group |

| 2 | 3-bromo-1,2-difluorobenzene, 1-Boc-3-azetidinone | n-butyllithium, diethyl ether, −78 °C to RT | ~69 | Organolithium addition to Boc-azetidinone |

| 3 | 5-Fluoroindoline, tert-butyl 3-oxoazetidine-1-carboxylate | Na triacetoxyborohydride, DCM, RT, 12 h | ~69 | Reductive amination introducing methylamino group |

| 4 | Epoxides (oxiranes) | tert-butoxide, diisopropylamine, n-butyllithium, THF, −78 °C | Variable | Superbase-induced azetidine ring formation |

Research Findings and Considerations

Functional Group Compatibility : The superbase-induced cyclization method demonstrates remarkable tolerance to diverse functional groups, enabling the synthesis of substituted azetidines with high regio- and stereoselectivity.

Purification Techniques : Flash column chromatography on silica gel is commonly employed to purify intermediates and final products, often using ethyl acetate/isooctane or ethyl acetate/hexane mixtures as eluents.

Reaction Scale and Conditions : Most procedures are performed under inert atmosphere (nitrogen or argon) and low temperatures (−78 °C) to control reactivity and selectivity.

Analytical Data : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm product identity and purity. For example, MS m/z values around 285–293 correspond to the molecular ions of related azetidine carbamate derivatives.

Q & A

What are the standard synthetic routes for tert-butyl azetidin-3-ylmethyl(methyl)carbamate, and how do reaction conditions influence yield?

Basic

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and carbamate protection. A common approach involves reacting tert-butyl chloroformate with azetidine derivatives under controlled conditions. For example, tert-butyl carbamate intermediates are formed using NaHCO₃ as a base in THF or DCM at low temperatures (-78°C to room temperature) to minimize side reactions . Purification often employs column chromatography with gradients of EtOAc/hexane. Yield optimization requires precise stoichiometry, inert atmospheres (N₂), and monitoring via TLC or LC-MS .

Advanced

Contradictions in yield arise from competing reactions, such as over-alkylation or hydrolysis. For instance, in the coupling of tert-butyl carbamate with chloropyrimidine derivatives (e.g., , Step 1), excess NaHCO₃ (3–4 equivalents) improves selectivity by neutralizing HCl byproducts, but higher equivalents may degrade sensitive intermediates. Scaling up reactions (e.g., from 3 g to 10 g) requires adjusting solvent volume-to-mass ratios and heating/cooling rates to maintain reaction efficiency. Reproducibility challenges in cyclization steps (e.g., , Step 4) can be mitigated by using polar aprotic solvents like NMP at 100°C, which enhance ring closure kinetics .

How can researchers characterize this compound and confirm its structural integrity?

Basic

Key characterization methods include:

- Mass Spectrometry (MS): ESI+ or MALDI-TOF confirms molecular weight (e.g., m/z 356 [M + H]+ in ).

- NMR: ¹H and ¹³C NMR identify protons and carbons adjacent to the azetidine ring and tert-butyl group. For example, tert-butyl signals appear as singlets at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .

- IR Spectroscopy: Carbamate C=O stretches are observed at ~1680–1720 cm⁻¹ .

Advanced

Advanced techniques like 2D NMR (COSY, HSQC) resolve stereochemical ambiguities, particularly for chiral azetidine derivatives. X-ray crystallography can confirm absolute configuration, as seen in tert-butyl spirocyclic analogs ( ). Purity assessment via HPLC (C18 columns, acetonitrile/water gradients) detects trace impurities (<0.5%) that may arise from incomplete Boc deprotection or side-chain oxidation .

What are the stability and storage requirements for this compound?

Basic

The compound is hygroscopic and degrades under acidic/basic conditions. Recommended storage includes:

- Temperature: –20°C in airtight containers under inert gas (argon) to prevent hydrolysis .

- Light Protection: Amber vials to avoid UV-induced decomposition of the carbamate group.

- Solvent: Stable in anhydrous DMSO or THF for ≤6 months; avoid aqueous buffers unless used immediately .

Advanced

Long-term stability studies (e.g., via accelerated degradation at 40°C/75% RH) reveal that the azetidine ring undergoes slow oxidation, forming N-oxide byproducts. Stabilizers like BHT (0.01–0.1% w/w) can extend shelf life. Lyophilization is discouraged due to tert-butyl group volatility. For pH-sensitive applications, buffer systems (pH 6–8) minimize carbamate cleavage .

How does this compound function in drug discovery, particularly as a synthetic intermediate?

Basic

The compound serves as a versatile building block in medicinal chemistry:

- Protecting Group: The tert-butyl carbamate (Boc) protects primary amines during multi-step syntheses (e.g., peptide coupling or heterocycle formation) .

- Bioisostere: The azetidine ring mimics pyrrolidine in bioactive molecules, enhancing metabolic stability and solubility .

Advanced

In kinase inhibitor design (e.g., ), the azetidine moiety improves target selectivity by reducing off-target interactions. For example, tert-butyl carbamate derivatives of pyrimidine-4-amine (, Step 2) show enhanced binding to ATP pockets in BTK or EGFR kinases. Structure-activity relationship (SAR) studies reveal that substituting the methyl group on the carbamate (e.g., with ethyl or cyclopropyl) modulates lipophilicity (clogP) and blood-brain barrier penetration .

How can researchers address low yields or side products in the synthesis of this compound derivatives?

Advanced

Common pitfalls and solutions include:

- Low Coupling Efficiency: Use coupling agents like HATU or EDCI for amide bond formation instead of relying on in situ activation (, Step 3).

- Epimerization: Chiral azetidine intermediates may racemize under basic conditions. Switching from NaHCO₃ to milder bases (e.g., DIEA) and lowering reaction temperatures (–10°C) preserves stereochemistry .

- Byproduct Formation: In Pd-catalyzed cross-couplings (, Step 5), residual palladium can catalyze Heck side reactions. Scavengers like SiliaMetS® Thiol reduce Pd levels to <10 ppm .

What analytical strategies resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies in IC₅₀ values or binding affinities often stem from assay conditions:

- Buffer Composition: Varying ionic strength (e.g., 100 mM NaCl vs. 150 mM) alters ligand-receptor interactions. Standardize buffers across studies .

- Protein Source: Recombinant vs. native enzymes (e.g., cytochrome P450 isoforms) may show differential metabolism. Use orthogonal assays (SPR, ITC) to validate binding .

- Metabolite Interference: Boc-deprotected metabolites (e.g., free azetidine) may exhibit off-target effects. Include control experiments with the deprotected analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.